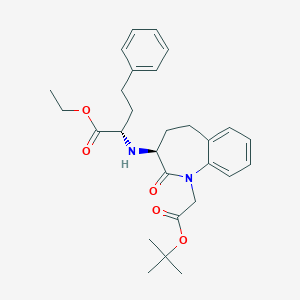

Benazepril tert-Butyl Ester

Description

Contextualizing Benazepril (B1667978) tert-Butyl Ester as a Key Intermediate in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

Benazepril tert-butyl ester serves as a crucial precursor in the manufacturing of benazepril hydrochloride, a potent ACE inhibitor. ACE inhibitors are a class of medications used in the management of hypertension and heart failure. The synthesis of benazepril involves a multi-step process where this compound is formed and subsequently converted to the active pharmaceutical ingredient.

The tert-butyl ester group in the molecule acts as a protecting group for the carboxylic acid functionality. This protection is a strategic element in the synthesis, allowing for specific chemical transformations to occur at other parts of the molecule without unintended side reactions. The final step in the synthesis of benazepril involves the selective removal of the tert-butyl group, a process known as deprotection or hydrolysis, to yield the active carboxylic acid moiety of benazepril. This conversion is a critical step that ultimately leads to the formation of the pharmacologically active benazeprilat (B1667979) upon oral administration and subsequent metabolism. newdrugapprovals.org

Below are the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |

| Molecular Formula | C₂₈H₃₆N₂O₅ |

| Molecular Weight | 480.6 g/mol |

| CAS Number | 109010-61-9 |

Rationale for Dedicated Academic Study of the Compound's Chemical and Mechanistic Aspects

A primary focus of research is the control of diastereomeric purity. Benazepril has two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic activity resides predominantly in the (S,S)-diastereomer. The use of the tert-butyl ester intermediate plays a significant role in synthetic routes designed to maximize the yield of this specific stereoisomer. For instance, certain synthetic pathways involving this compound have been shown to yield a high diastereomeric ratio of the desired (S,S) isomer to the undesired (S,R) isomer. newdrugapprovals.org Research has demonstrated that the diastereomeric ratio of this compound can be as high as 96:4 (SS:SR), which is crucial for obtaining the final benazepril hydrochloride with high diastereomeric purity after hydrolysis and purification. newdrugapprovals.org

Furthermore, the chemical and physical properties of this compound, including its crystallization behavior, can affect the purification process. The ability to isolate a stable, crystalline form of this intermediate can facilitate the removal of impurities before the final deprotection step, thereby simplifying the purification of the active pharmaceutical ingredient.

Overview of Research Scope and Focus in Contemporary Chemical Sciences

Contemporary research on this compound is multifaceted, encompassing the development of novel synthetic methodologies, detailed mechanistic investigations, and the advancement of analytical techniques for quality control.

Synthetic Innovations: Recent academic efforts have been directed towards developing more efficient and environmentally benign synthetic routes to benazepril and its intermediates. This includes the exploration of novel catalytic systems and reaction conditions. For example, a one-step synthesis of this compound has been reported using a molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.govresearchgate.net This method represents a more direct approach compared to traditional multi-step sequences. Another area of investigation is the use of microwave-assisted synthesis to accelerate reaction times and improve yields of benazepril intermediates. nih.gov Biocatalytic methods, employing enzymes for stereoselective transformations, are also being explored for the synthesis of key precursors to benazepril. researchgate.net

Mechanistic Studies: A significant portion of research is dedicated to understanding the reaction mechanisms involved in the formation and conversion of this compound. The hydrolysis of the tert-butyl ester to yield benazepril is a key focus. Kinetic studies of both the acidic and enzymatic hydrolysis of benazepril have been conducted to understand the stability of the molecule and the conversion to its active form, benazeprilat. nih.gov These studies are crucial for optimizing reaction conditions and ensuring the complete and selective removal of the protecting group without degrading the rest of the molecule.

Analytical Advancements: The development of robust analytical methods is essential for ensuring the quality and purity of benazepril and its intermediates. High-performance liquid chromatography (HPLC) methods have been developed for the quantification of benazepril hydrochloride and its related impurities, including this compound, which is listed as a potential impurity. ajpsonline.com Advanced techniques such as preparative HPLC and spectroscopic methods (FTIR, NMR, Mass Spectrometry) are employed for the isolation and characterization of unknown impurities that may arise during the synthesis. researchgate.net Furthermore, stability-indicating analytical methods are developed to monitor the degradation of benazepril under various stress conditions, which can provide insights into potential degradation pathways involving its intermediates. researchgate.net

The following table summarizes some of the key research findings related to this compound:

| Research Focus | Key Findings |

| Stereoselective Synthesis | The use of this compound as an intermediate allows for achieving a high diastereomeric ratio (e.g., 96:4 SS:SR) in the synthesis of benazepril. newdrugapprovals.org |

| Novel Synthetic Methods | A one-step synthesis of this compound has been developed using a molybdenum-catalyzed asymmetric amination. nih.gov |

| Process Optimization | Microwave-assisted synthesis has been shown to reduce reaction times for the preparation of benazepril intermediates. nih.gov |

| Mechanistic Understanding | Kinetic studies have elucidated the mechanisms of both acidic and enzymatic hydrolysis of the ester group in benazepril. nih.gov |

| Impurity Profiling | HPLC methods have been established to identify and quantify this compound as a potential impurity in the final drug product. ajpsonline.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103905 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109010-61-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazepril t-butyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benazepril Tert Butyl Ester and Its Precursors

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of Benazepril (B1667978) and its esters relies on a series of well-documented chemical reactions. These methods have been refined over time to improve yields and stereoselectivity, which are critical for the drug's efficacy.

Nucleophilic Substitution Reactions in Benzazepine Core Formation

The formation of the benzazepine core, a seven-membered ring fused to a benzene (B151609) ring, is a pivotal step in the synthesis of Benazepril. Nucleophilic substitution reactions are frequently employed to construct this heterocyclic system.

One common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a starting material containing both an amine and a reactive group on a side chain attached to a benzene ring can undergo an intramolecular nucleophilic attack to form the seven-membered ring. The specific nature of the leaving group and the reaction conditions are critical to ensure high yields and minimize side reactions. A variety of reagents and conditions have been explored to facilitate this cyclization, including the use of different bases and solvents to promote the nucleophilic character of the amine. thieme-connect.combath.ac.ukthieme-connect.comacs.org

Another approach involves the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.-benzazepine-2-ketone-1-tert-butyl acetate (B1210297) with (S)-homophenylalanine. This reaction proceeds via a dynamic kinetic resolution process to yield the desired benazepril intermediate. google.com The use of a bromo-substituted benzazepine derivative provides a reactive site for the nucleophilic amine of the homophenylalanine to attack, leading to the formation of the crucial carbon-nitrogen bond.

The table below summarizes key aspects of nucleophilic substitution in benzazepine synthesis:

| Starting Materials | Key Reagents | Product | Significance |

| N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1-propanamine | AlCl3 | 2-benzotriazolylmethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | Formation of a versatile intermediate for further substitution. thieme-connect.comthieme-connect.com |

| 3-bromo-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.-benzazepine-2-ketone-1-tert-butyl acetate, (S)-homophenylalanine | Triethylamine | Benazepril intermediate | Dynamic kinetic resolution for stereoselective synthesis. google.com |

| 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines, 1,3-dicarbonyl compounds | In(OTf)3 | 3-Benzazepine compounds | N-substituent controlled selective formation. acs.org |

Esterification Protocols for tert-Butyl Moiety Introduction

The introduction of the tert-butyl ester group is a critical step in the synthesis of Benazepril tert-butyl ester. This protecting group is favored for its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com

Several esterification methods have been developed for this purpose. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is mild and effective for sterically hindered alcohols like tert-butanol. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

Another approach involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comnih.gov This method is particularly useful for the direct tert-butylation of amino acids. thieme-connect.com The use of isobutene gas with a catalytic amount of sulfuric acid is also a well-established method for forming tert-butyl esters. thieme-connect.comgoogle.com

The following table outlines common esterification protocols for introducing the tert-butyl group:

| Carboxylic Acid Source | Reagents | Key Features |

| Carboxylic acid | DCC, DMAP, tert-butanol | Mild conditions, suitable for acid-labile substrates (Steglich Esterification). organic-chemistry.org |

| Carboxylic acid | tert-Butyl acetate, perchloric acid | Direct esterification, particularly for amino acids. nih.gov |

| Carboxylic acid | Isobutene, H2SO4 (catalytic) | Common industrial method. thieme-connect.com |

| Carboxylic acid | tert-Butyl acetoacetate | Gentle warming, generates low pressure. researchgate.net |

Reductive Amination Approaches to Key Intermediates

Reductive amination is a cornerstone in the synthesis of Benazepril, providing a direct method for forming the amine linkage between the benzazepine core and the side chain. newdrugapprovals.orgacs.org This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine.

In the context of Benazepril synthesis, a key intermediate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one, is often reacted with ethyl 2-oxo-4-phenyl butyrate (B1204436) via reductive amination. newdrugapprovals.org The choice of reducing agent is critical for the stereochemical outcome of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation with palladium on carbon (Pd/C). google.comnewdrugapprovals.org While effective, the use of toxic reagents like NaBH3CN has prompted the search for greener alternatives. google.com

The diastereomeric ratio of the resulting product can be influenced by the reaction conditions, including the solvent and the specific reducing agent used. newdrugapprovals.org For instance, one patented process describes a diastereomeric ratio of 95:5, but with a low yield of 25%, highlighting the challenges in optimizing this step for industrial production. google.com

Key parameters of reductive amination in Benazepril synthesis are summarized below:

| Amine Component | Carbonyl Component | Reducing Agent | Significance |

| (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one sodium salt | Ethyl 2-oxo-4-phenyl butyrate | H2, Pd/C | Established route to Benazepril. newdrugapprovals.org |

| (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester | Ethyl 2-oxo-4-phenylbutyrate | NaBH3CN | Synthesis of this compound, though with challenges in yield and safety. google.com |

Aza-Michael Addition Strategies to Construct the Chiral Carbon Centers

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-nitrogen bonds and creating stereocenters. nih.govnih.gov In the synthesis of Benazepril, this reaction has been employed as a key step to introduce the desired chirality. nih.govnih.govmdpi.comresearchgate.net

A notable application involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govnih.gov This reaction sets up a key chiral intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which can then be converted to Benazepril. nih.govnih.gov The diastereoselectivity of this addition is highly dependent on the solvent, with polar aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) providing better results. nih.gov

The subsequent reduction of the nitro group in the coupled product, followed by intramolecular cyclization, leads to the formation of the benzazepine ring. nih.gov This convergent approach offers an efficient pathway to the chiral core of Benazepril. nih.gov

The table below details the influence of solvents on the diastereomeric ratio in the aza-Michael addition:

| Solvent | Diastereomeric Ratio (S,S) : (R,S) |

| Dichloromethane | 4.20 : 1 nih.gov |

| Acetonitrile | 3.73 : 1 nih.gov |

| Other Solvents | 1.53:1 to 2.15:1 nih.gov |

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the pharmaceutical industry. mdpi.commdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. google.commdpi.com

Molybdenum-Catalyzed Asymmetric Amination of α-Hydroxy Esters

A promising novel approach for the synthesis of α-amino acids and their derivatives, including precursors to Benazepril, is the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. researchgate.netnih.govconsensus.app This method utilizes an earth-abundant transition metal catalyst to facilitate the direct conversion of readily available α-hydroxy esters into N-protected unnatural α-amino acid esters with high yields. researchgate.netnih.gov

This process can be rendered enantioselective through the use of a chiral molybdenum complex in conjunction with a chiral phosphoric acid (CPA). researchgate.netnih.gov This cooperative catalysis allows for the synthesis of optically active amino acid derivatives, which are crucial for the biological activity of many pharmaceuticals. researchgate.net A one-step synthesis of this compound has been demonstrated using this methodology, highlighting its potential to streamline the production process. researchgate.net This approach represents a significant advancement over traditional multi-step synthetic routes, offering a more atom-economical and potentially more environmentally friendly alternative. researchgate.net

Enzymatic Resolution Techniques for Racemic Intermediates

Enzymatic methods offer a highly selective approach to resolving racemic mixtures, a critical step in the synthesis of stereochemically pure pharmaceuticals. In the context of benazepril synthesis, enzymatic hydrolysis has been explored. For instance, studies have shown that benazepril hydrochloride is susceptible to in vitro enzymatic hydrolysis by porcine liver esterase (PLE) at 37°C in a pH 7.4 buffered solution, yielding its active metabolite, benazeprilat (B1667979). researchgate.net While this demonstrates the principle of enzymatic ester cleavage, more directly applicable is the use of enzymes in the kinetic resolution of synthetic intermediates.

Dynamic kinetic resolution is a powerful technique that has been applied to the synthesis of a benazepril intermediate. google.com This process involves the reaction of a racemic precursor, such as 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepine-2-ketone-1-tert-butyl acetate, with a chiral nucleophile like (S)-homophenylalanine. google.com This method efficiently produces the target intermediate with high purity, avoiding the need for chiral resolution of the initial racemic compound. google.com Bioreduction processes, utilizing enzymes like alcohol dehydrogenases (ADHs), are also employed for the synthesis of chiral intermediates required for drugs like benazepril. researchgate.netacs.org

Solid-Phase Synthesis Applications for Complex Analogues

While specific examples of solid-phase synthesis for this compound are not extensively detailed in the provided search results, the principles of solid-phase synthesis are widely applied in medicinal chemistry to create libraries of complex analogues. mdpi.comacs.org This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions. Its advantages include simplified purification, as excess reagents and byproducts are washed away, and the potential for automation. For benazepril analogues, a precursor could be anchored to a resin, followed by sequential reactions to build the complex molecule, and finally, cleavage from the support to yield the desired product. This approach would be particularly useful for exploring structure-activity relationships by systematically varying different parts of the molecule.

One-Step Catalytic Synthesis Methods

A significant advancement in the synthesis of this compound is the development of one-step catalytic methods. One such method involves the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.govresearchgate.netresearchgate.net This process directly combines the precursor alcohol and amine in a single catalytic step, representing a more efficient route compared to traditional multi-step sequences that require protection and deprotection steps. nih.gov

In this reaction, an α-hydroxy ester and an amine are reacted in the presence of a molybdenum complex and a chiral phosphoric acid (CPA) co-catalyst. nih.govresearchgate.net Although the reported yield for the direct synthesis of this compound was modest (24%), the method is considered a promising advancement for the catalytic one-step synthesis of this drug candidate. nih.govresearchgate.net Another novel approach utilizes an Ugi three-component reaction (U-3CR) with convertible isocyanides to concisely synthesize benazepril hydrochloride, a process that involves the formation of an amide which is subsequently converted to the ethyl ester. ias.ac.in

Optimization of Reaction Conditions and Process Parameters

The yield, purity, and diastereoselectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions.

Solvent Selection and Polarity Effects on Reaction Outcome and Diastereoselectivity

The choice of solvent is a critical factor that significantly influences the diastereoselectivity of the reaction. nih.govresearchgate.net In the asymmetric aza-Michael addition, a key step in one synthetic route to a benazepril intermediate, polar aprotic solvents have been shown to provide higher diastereomeric ratios. nih.gov The polarity of the solvent can affect the equilibrium of the reversible addition-elimination process, thereby influencing the final ratio of diastereomers. nih.govresearchgate.net The differences in solubility of the diastereoisomers in various solvents can be exploited to enhance diastereoselectivity. nih.gov

For example, in one study, dichloromethane and acetonitrile yielded the highest diastereomeric ratios, while other solvents like ethanol, isopropanol (B130326), and toluene (B28343) gave poorer results. nih.govresearchgate.net Similarly, a patent for benazepril synthesis notes that the proportion of S,S and S,R diastereoisomers is primarily dependent on the reaction solvent, with isopropanol being a preferred choice in their described method. google.com

| Solvent | Diastereomeric Ratio (S,S : R,S) | Reference |

|---|---|---|

| Dichloromethane | 4.20 : 1 | researchgate.net |

| Acetonitrile | 3.75 : 1 | researchgate.net |

| Ethanol | 2.15 : 1 | researchgate.net |

| Isopropanol | 1.91 : 1 | researchgate.net |

| Xylene | 1.88 : 1 | researchgate.net |

| Toluene | 1.60 : 1 | researchgate.net |

| THF | 1.53 : 1 | researchgate.net |

Catalyst and Co-catalyst Selection and Enhancements

The selection of an appropriate catalyst and any co-catalysts is fundamental to the success of modern synthetic methods for this compound. In the one-step amination of α-hydroxy esters, a cooperative catalysis system using an inexpensive molybdenum complex (Mo(CO)₆) and a chiral phosphoric acid (CPA) was employed. nih.govresearchgate.netresearchgate.net This system facilitates the formation of the desired α-amino acid ester from simple prochiral starting materials. nih.gov

Other synthetic routes utilize different catalytic systems. For instance, hydrogenation steps often employ noble metal catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel. googleapis.comgoogle.com In an Ugi three-component reaction approach to benazepril, titanium tetrachloride (TiCl₄) was used as a catalyst in 2,2,2-trifluoroethanol (B45653) (TFE). ias.ac.in The addition of substances like sodium iodide has also been reported to enhance reaction rates and reduce by-products in certain substitution reactions. epo.org

| Reaction Type | Catalyst/Co-catalyst | Reference |

|---|---|---|

| One-Step Asymmetric Amination | Mo(CO)₆ / Chiral Phosphoric Acid (CPA) | nih.govresearchgate.netresearchgate.net |

| Hydrogenation | Palladium on carbon (Pd/C), Raney Nickel | googleapis.comgoogle.com |

| Ugi Three-Component Reaction | Titanium tetrachloride (TiCl₄) | ias.ac.in |

| Nucleophilic Substitution | Sodium Iodide (enhancer) | epo.org |

Temperature and Duration Controls for Yield and Purity

Reaction temperature and duration are crucial parameters that must be optimized to maximize product yield and purity while minimizing side reactions. For the one-step molybdenum-catalyzed synthesis of this compound, the reaction is conducted at a refluxing temperature of 140–150 °C for 24 hours. nih.govresearchgate.netresearchgate.net In contrast, the asymmetric aza-Michael reaction for a benazepril intermediate found its optimal temperature range to be between 20-40°C. nih.govresearchgate.net

A patented dynamic kinetic resolution process specifies a reaction temperature between 25 to 100 °C, with a more preferable range of 50 to 70 °C. google.com The same patent indicates a preferred reaction time of 20 to 30 hours. google.com Another conventional synthesis method involves heating at 80-85°C for 18 hours. nih.gov These examples highlight that optimal temperature and duration are highly specific to the chosen synthetic route and must be carefully controlled to achieve the desired outcome. google.comresearchgate.netresearchgate.netnih.gov

| Synthetic Method | Temperature | Duration | Reference |

|---|---|---|---|

| Molybdenum-Catalyzed Amination | 140–150 °C (reflux) | 24 hours | nih.govresearchgate.netresearchgate.net |

| Asymmetric Aza-Michael Reaction | 20–40 °C | 16-35 hours | nih.govresearchgate.net |

| Dynamic Kinetic Resolution | 50–70 °C (preferred) | 20–30 hours (preferred) | google.com |

| Conventional Phthalimido Intermediate Synthesis | 80–85 °C | 18 hours | nih.gov |

Reagent Purity and Stoichiometry Considerations in Process Efficiency

The efficiency of the synthesis of this compound is profoundly influenced by the purity of reagents and the precise control of their stoichiometric ratios. Historical synthetic routes, such as the one first disclosed in U.S. Patent 4,410,520, involved the reductive amination of ethyl 2-oxo-4-phenyl butyrate with (3S)-3-amino-l-carboxymethyl-2,3,4,5-tetrahydro-lH-benzazepin-2-one. quickcompany.in This process, however, suffered from low yields, approximately 25%, and the use of the toxic reagent sodium cyanoborohydride. quickcompany.in The resulting product was a diastereoisomeric mixture, requiring extensive purification. quickcompany.innewdrugapprovals.org

Later process improvements focused on enhancing both yield and stereochemical purity. One significant advancement involves the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate. newdrugapprovals.orggoogle.com This method demonstrated superior control over the stereochemistry, yielding this compound with a much more favorable diastereomeric ratio. For instance, a diastereomeric ratio of SS:SR = 96:4 was achieved for the t-butyl ester intermediate (IIa), which is a precursor to the final active pharmaceutical ingredient. newdrugapprovals.org

The choice of solvent and base is also critical. The condensation reaction between (S)-l-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-lH-[l]benzazepin-2-one and trifluoromethane (B1200692) sulfonic ester of ethyl (R)-2-hydroxy-4-phenylbutyrate is carried out in methylene (B1212753) chloride using N-methyl morpholine (B109124) as a base. google.com Research has shown that the diastereoselectivity of similar 1,4-addition reactions is significantly influenced by solvent effects, more so than by stoichiometry or reaction temperature. nih.gov A Chinese patent highlights the use of ester solvents like ethyl acetate or isopropyl acetate and an inorganic base such as sodium carbonate or potassium carbonate as a less toxic alternative to solvents like toluene. google.com

The following table summarizes a comparison of different synthetic approaches, illustrating the impact of reagent and solvent selection on process outcomes.

| Synthetic Step | Key Reagents | Solvent/Base | Reported Yield/Purity | Reference |

| Reductive Amination | Ethyl 2-oxo-4-phenyl butyrate, Sodium cyanoborohydride | - | ~25% yield; 7:3 diastereomeric ratio | quickcompany.in |

| Nucleophilic Substitution | Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate, (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one | N-methylmorpholine | 83.6% yield; SS:SR = 96:4 ratio for the ester | quickcompany.innewdrugapprovals.org |

| Molybdenum-Catalyzed Amination | α-hydroxy ester, Amine | tert-Amyl-alcohol / Mo(CO)6, dppb, (rac)-PA | 24% yield (one-step) | nih.gov |

| Improved Nucleophilic Substitution | R-α-p-nitrophenyl sulfonic benzo ethyl butyrate, (S)-3-amino...tert.-butyl acetate | Ethyl acetate / Inorganic base (e.g., K2CO3) | High yield | google.com |

A novel, one-step approach using a Molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been explored for the synthesis of this compound. nih.govd-nb.info While the reported yield of 24% is modest, this catalytic method represents an innovative strategy that simplifies the synthetic route from the same starting materials. nih.gov

Synthesis of Related Impurities and Chemical Analogues for Mechanistic Studies

The synthesis of impurities and chemical analogues of this compound is essential for developing and validating analytical methods, as well as for studying reaction mechanisms and structure-activity relationships. These compounds serve as reference standards to ensure the purity and quality of the final drug substance. clearsynth.com

Known impurities include diastereomers, degradation products, and byproducts from the synthetic process. clearsynth.com An important example is the (1R)-Benazepril tert-Butyl Ester, an isomer of the desired product, which is synthesized for use as a reference compound. cymitquimica.com Its full chemical name is (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester. cymitquimica.com

Other synthesized analogues are used in research to investigate metabolic pathways and drug interactions. These include deuterated versions like (2R,3'S) this compound-d5 and ester analogues such as Benazeprilat Benzyl (B1604629) Ester (Glycine)tert-butyl Ester. pharmaffiliates.com

The table below lists several known impurities and analogues related to this compound.

| Compound Name | CAS Number | Molecular Formula | Purpose/Origin | Reference |

| (1R)-Benazepril tert-Butyl Ester | - | C₂₈H₃₆N₂O₅ | Isomer, useful as a synthetic intermediate for reference standards. | cymitquimica.com |

| 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | 1356011-61-4 | - | Related substance for analytical reference. | clearsynth.com |

| Benazepril Impurity 4 | 131064-74-9 | C₂₄H₂₈N₂O₅ | Process impurity for analytical method development and validation. | synzeal.com |

| 7-bromo-3-azido-1-(t-butyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.benzazepin-2-one | - | - | Process impurity that can be converted to a key precursor. | google.com |

| Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | 1356838-13-5 | C₃₃H₃₈N₂O₅ | Related compound for research and analysis. | pharmaffiliates.com |

By intentionally preparing these compounds, researchers and manufacturers can gain a deeper understanding of the reaction pathways, control the impurity profile of the final product, and ensure its quality and consistency.

Stereochemical Control and Enantioselective Synthesis

Strategies for Diastereoselective Synthesis of Benazepril (B1667978) tert-Butyl Ester

The diastereoselective synthesis of benazepril and its intermediates, including the tert-butyl ester, often relies on controlling the formation of new stereocenters relative to existing ones. One common strategy involves the coupling of two chiral building blocks. For instance, the reaction between (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and a derivative of (S)-homophenylalanine is a key step.

Various approaches have been developed to enhance the diastereoselectivity of this coupling reaction. These include:

Nucleophilic Substitution: A method involves the nucleophilic substitution of a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436) with (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one. This reaction, conducted in the presence of N-methylmorpholine, has been reported to yield a diastereomeric ratio of SS:SR = 96:4 for the resulting benazepril t-butyl ester. newdrugapprovals.org

Michael Addition: Another strategy employs a Michael addition reaction. For example, the addition of S-alanine benzyl (B1604629) ester to ethyl-4-oxo-4-phenyl-2-butenoate proceeds in a regio- and diastereoselective manner. researchgate.net A similar approach has been applied to the synthesis of a key intermediate for benazepril through an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govresearchgate.netnih.gov The diastereoselectivity of this reaction was found to be significantly influenced by the solvent used. nih.govresearchgate.net

Reductive Amination: Reductive amination of ethyl 2-oxo-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate is another route. google.com This method also generates a mixture of diastereomers that require subsequent separation.

Dynamic Kinetic Resolution: A dynamic kinetic resolution process has been utilized in the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- thieme.de-benzazepine-2-ketone-1-tert-butyl acetate (B1210297) with (S)-homophenylalanine to efficiently prepare the desired benazepril intermediate. google.com

The choice of solvent can play a critical role in the diastereomeric outcome of these reactions. nih.govresearchgate.net For instance, in the aza-Michael addition, different solvents can lead to varying diastereomeric ratios. researchgate.net

Table 1: Solvent Effect on the Diastereomeric Ratio in Asymmetric Aza-Michael Reaction

| Solvent | Diastereomeric Ratio (S,S) : (R,S) |

|---|---|

| Dichloromethane (B109758) | 4.20 : 1 |

| Acetonitrile (B52724) | 3.75 : 1 |

| Ethanol | 2.15 : 1 |

| Isopropanol (B130326) | 1.91 : 1 |

| Xylene | 1.88 : 1 |

| Pyridine | 1.87 : 1 |

| Ether | 1.86 : 1 |

| Benzene (B151609) | 1.83 : 1 |

| Acetonitrile/H₂O | 1.81 : 1 |

| Isobutanol | 1.80 : 1 |

Data sourced from an asymmetric aza-Michael reaction for a benazepril intermediate. researchgate.net

Methods for Diastereomeric Separation and Enantiomeric Enrichment

Following diastereoselective synthesis, which often produces a mixture of diastereomers, separation and enrichment techniques are essential to isolate the desired stereoisomer.

Common methods include:

Crystallization: Fractional crystallization is a widely used technique for separating diastereomers. The different physical properties of diastereomers, such as solubility, allow for their separation by crystallization from a suitable solvent. For instance, benazepril hydrochloride has been purified by recrystallization from a mixture of 3-pentanone/methanol (10:1) to achieve a higher diastereomeric ratio. newdrugapprovals.org The choice of solvent and crystallization conditions is critical to consistently produce a high diastereomeric composition. newdrugapprovals.org

Chromatography: Flash column chromatography is another effective method for separating diastereomeric products. researchgate.net High-performance liquid chromatography (HPLC) is also utilized, particularly for analytical purposes, to determine the diastereomeric purity of the product. scispace.commerckmillipore.com

Epimerization and Crystallization-Induced Asymmetric Transformation: In some processes, an undesired diastereomer can be converted to the desired one through epimerization. google.com This can be combined with crystallization, where the desired, less soluble diastereomer crystallizes out of solution, driving the equilibrium of the epimerization towards its formation. google.com Solvents such as p-xylene (B151628) and ethylene (B1197577) glycol-water systems have been found suitable for this process. google.com

The progress of these separations is often monitored using analytical techniques like HPLC. scispace.com

Asymmetric Catalysis and Chiral Ligand Design in tert-Butyl Ester Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including intermediates for benazepril. The design of chiral ligands is central to the success of these catalytic systems.

While specific examples of asymmetric catalysis directly leading to Benazepril tert-Butyl Ester are not extensively detailed in the provided search results, the principles of asymmetric synthesis are highly relevant. For instance, the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine (B190817) as a chiral ligand is a key step in one synthetic route to benazepril. google.com

The development of novel chiral ligands is an active area of research. eurekalert.orgresearchgate.netutexas.edu These ligands, often possessing C2 symmetry or existing as nonsymmetrical P,N-ligands, can be tailored for specific reactions to achieve high enantioselectivity. researchgate.netnih.gov Organometallic catalysts, such as those based on palladium, iridium, or rhodium, are frequently employed in conjunction with these chiral ligands. eurekalert.orgnih.gov

Key aspects of chiral ligand design include:

Modularity: The ability to easily modify the ligand structure allows for optimization for a specific catalytic transformation. nih.gov

Symmetry: C2-symmetric ligands have been historically successful as they can reduce the number of possible transition states, simplifying the stereochemical outcome. nih.gov

Electronic and Steric Properties: The electronic and steric nature of the ligand influences the reactivity and selectivity of the metal catalyst. researchgate.net

Researchers have developed chiral ligands based on various scaffolds, such as binaphthyls, for enantioselective C-H activation and cycloaddition reactions in the synthesis of complex molecules like benzazepines. eurekalert.org

Mitigation of Racemization and Epimerization during Esterification and Amine Reactions

Racemization and epimerization are potential side reactions during the synthesis of chiral molecules that can lead to a loss of stereochemical purity. nih.gov These processes are particularly relevant during esterification and reactions involving amines, which are key steps in the synthesis of this compound.

Strategies to mitigate these issues include:

Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and the use of non-basic or weakly basic reagents, can help to minimize the risk of proton abstraction from stereogenic centers, which is often the first step in racemization or epimerization. nih.gov

Choice of Reagents: The selection of coupling reagents and additives in amidation and esterification reactions is crucial. Certain additives, like oxime-based compounds, have been shown to be effective in suppressing epimerization during peptide synthesis, a process analogous to the formation of the amide bond in benazepril. nih.gov

Control of pH: Maintaining an appropriate pH during the reaction and workup is important, as both acidic and basic conditions can promote epimerization.

Solvent Selection: The choice of solvent can influence the rate of epimerization. Solvents that can stabilize charged intermediates may facilitate these unwanted side reactions.

In the context of benazepril synthesis, epimerization can be intentionally induced under controlled conditions to convert an undesired diastereomer into the desired one, as seen in crystallization-induced asymmetric transformation processes. google.com

Influence of Chirality on Reaction Kinetics and Stereochemical Outcome

The chirality of reactants, catalysts, and intermediates can have a profound impact on the kinetics of a reaction and its stereochemical outcome. In the synthesis of benazepril, where multiple chiral centers are present, these effects are significant.

Diastereomeric Transition States: When a chiral reactant reacts with another chiral molecule (or a prochiral molecule in the presence of a chiral catalyst), they form diastereomeric transition states. These transition states have different energies, leading to different rates of formation for the diastereomeric products. This is the fundamental principle behind diastereoselective synthesis.

Enzyme-Catalyzed Reactions: Enzymes, being inherently chiral, exhibit high stereoselectivity. Enzymatic methods have been employed in the synthesis of ACE inhibitor intermediates, where the enzyme's active site preferentially binds one enantiomer over the other, leading to a highly stereoselective transformation. scispace.com For example, lipases have been used for the stereoselective synthesis of intermediates for ACE inhibitors with high chiral purity (>99%). scispace.com

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Dynamic kinetic resolution combines this with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This has been applied in the synthesis of benazepril intermediates. google.com

The stereochemistry of the final benazepril molecule is critical for its biological activity. The desired (S,S) isomer exhibits significantly higher potency as an ACE inhibitor compared to other stereoisomers. nih.gov This underscores the importance of controlling the stereochemistry throughout the synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of benazepril (B1667978) tert-butyl ester and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benazepril tert-butyl ester. klivon.comklivon.com Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating the non-polar this compound from more polar impurities. ajpsonline.comnih.gov These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajpsonline.comnih.govjetir.org Detection is commonly performed using a UV detector, often at a wavelength of around 240 nm, where the benzazepine chromophore exhibits significant absorbance. ajpsonline.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers enhanced resolution, sensitivity, and speed of analysis. The use of sub-2 µm particles in UPLC columns allows for more efficient separations, which is critical for resolving closely related impurities.

A typical HPLC method for the analysis of benazepril and its related substances, including the tert-butyl ester intermediate, might employ a gradient elution to effectively separate compounds with a wide range of polarities. ajpsonline.comresearchgate.net For instance, a gradient system with a mobile phase of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and acetonitrile can be used to achieve separation of benazepril, its impurities, and its ester intermediates. ajpsonline.comresearchgate.net The quantification of this compound and its impurities is achieved by comparing the peak areas from the sample chromatogram to those of a calibrated reference standard. jetir.org The linearity of the method is established by analyzing a series of solutions with known concentrations, ensuring a direct relationship between concentration and detector response. ajpsonline.comjetir.org

Table 1: Exemplary HPLC Parameters for Benazepril Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

This table presents a generalized set of HPLC conditions. Specific methods may vary based on the instrument and the specific impurities being targeted. ajpsonline.comnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Benazepril has two chiral centers, leading to four possible stereoisomers. The desired therapeutic activity resides in the (S,S)-isomer. google.comnewdrugapprovals.org Therefore, it is crucial to control the stereochemistry throughout the synthesis, starting from the intermediates. Chiral chromatography is the primary method for determining the enantiomeric purity of this compound.

These separations are typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. researchgate.net For instance, a cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) column has been shown to be effective in resolving the enantiomers of benazepril intermediates. researchgate.net The mobile phase often consists of a non-polar organic solvent like hexane (B92381) mixed with a polar modifier such as an alcohol (e.g., n-butanol). researchgate.net The choice and concentration of the alcoholic modifier, as well as the column temperature, can significantly influence the separation (stereoselectivity). researchgate.net

A study demonstrated the successful resolution of two benazepril intermediates on a CDMPC column using a mobile phase containing 10% n-butanol at 25°C, achieving high separation factors. researchgate.net The elution order of the enantiomers can be determined by analyzing chirally pure standards. The ability to achieve high enantiomeric purity, often exceeding 99%, is a critical aspect of the synthesis process. quickcompany.inepo.org

Development of Stability-Indicating Chromatographic Methods for Forced Degradation Studies

Stability-indicating methods are analytical procedures that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement to ensure the stability of the drug substance over its shelf life. Forced degradation studies, also known as stress testing, are performed to intentionally degrade the drug substance under various conditions to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. scirp.orgscirp.org

For this compound, forced degradation studies would involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgscirp.orgresearchgate.netnih.govresearchgate.net An HPLC method is then developed to separate the intact this compound from all the degradation products formed. scirp.orgscirp.org A photodiode array (PDA) detector is often used in conjunction with HPLC to assess the peak purity of the main component, ensuring that the chromatographic peak is not co-eluting with any degradants. nih.govscirp.orgscirp.org

Studies on benazepril have shown that it is susceptible to hydrolysis, leading to the formation of its active metabolite, benazeprilat (B1667979). researchgate.netnih.gov It is also prone to degradation under photolytic conditions. researchgate.netnih.gov A stability-indicating method for a combination product of amlodipine (B1666008) and benazepril demonstrated successful separation of the active ingredients from their degradation products generated under acid, base, oxidative, thermal, and photolytic stress. nih.govscirp.org

Table 2: Forced Degradation Conditions for Benazepril

| Stress Condition | Example Reagent/Condition |

| Acid Hydrolysis | Conc. HCl scirp.orgscirp.org |

| Base Hydrolysis | 2N NaOH scirp.orgscirp.org |

| Oxidation | 3% H₂O₂ scirp.orgscirp.org |

| Photolysis | Exposure to UV light (ICH Q1B) scirp.orgscirp.org |

| Thermal | 80°C scirp.orgscirp.org |

These conditions are illustrative and may be adjusted based on the stability of the specific compound being tested.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for identifying the structure of any unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Confirmation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the molecular structure of this compound. klivon.comcleanchemlab.com

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzazepine ring system and the phenyl group, the protons of the ethyl ester group, and importantly, a distinct singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.40 ppm. google.com The complex splitting patterns (multiplets) in the aliphatic region would correspond to the protons of the benzazepine ring and the side chain. google.com

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons of the ester and lactam groups, the aromatic carbons, and the aliphatic carbons of the benzazepine ring, the side chain, and the tert-butyl and ethyl groups. klivon.comchemicalbook.com

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the assigned structure. LC-NMR, which couples liquid chromatography with NMR, can be employed to obtain structural information on impurities separated by HPLC. researchgate.netnih.gov

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.05 - 7.40 | Multiplet |

| tert-Butyl Protons | ~1.40 | Singlet |

| Ethyl Ester (CH₃) | ~1.05 - 1.32 | Triplet/Multiplet |

| Ethyl Ester (CH₂) | ~3.95 - 4.12 | Quartet/Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is based on similar structures and reported values. google.com

Mass Spectrometry (MS, LC-MS, HR-MS, MSn, LC-MS/TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. klivon.comcleanchemlab.com

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound (C₂₈H₃₆N₂O₅, MW: 480.6 g/mol ). pharmaffiliates.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. google.com This hyphenated technique is invaluable for identifying and characterizing impurities and degradation products, even at trace levels. researchgate.netresearchgate.netnih.govresearchgate.net The mass spectrometer can provide molecular weight information for each peak separated by the HPLC.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov This is particularly useful for confirming the identity of unknown impurities. LC-MS/TOF (Time-of-Flight) is a common HR-MS technique used for this purpose. nih.gov

Tandem Mass Spectrometry (MSn or MS/MS) involves multiple stages of mass analysis. A specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to establish the fragmentation pathway of the molecule. nih.gov For benazepril and its derivatives, fragmentation often involves the cleavage of the ester groups and the side chain. nih.gov

Table 4: Key Mass Spectrometry Data for Benazepril and Related Compounds

| Compound/Ion | m/z | Ionization Mode | Technique |

| Benazepril [M+H]⁺ | 425.2079 | Positive | LC-ESI-QTOF |

| Benazepril [M-H]⁻ | 423.1921 | Negative | LC-ESI-QFT |

| Benazeprilat | - | - | - |

| This compound [M+H]⁺ | 481.2697 (Calculated) | Positive | ESI |

Data for Benazepril is provided for comparative purposes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. In the context of this compound, IR spectroscopy provides characteristic absorption bands that confirm the presence of its key structural features. While a specific spectrum for this compound is not publicly available, the expected characteristic IR absorptions can be inferred from the analysis of its constituent functional groups and related compounds like Benazepril Hydrochloride. google.com

The structure of this compound contains several functional groups that give rise to distinct peaks in an IR spectrum. These include the ester carbonyl (C=O) groups, the amide carbonyl (C=O) group, C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds. The tert-butyl group also presents characteristic bending vibrations.

A general representation of the expected IR absorption bands for this compound is provided in the table below. The wavenumbers are approximate and can be influenced by the molecular environment and the sample preparation method.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Ester Carbonyl (tert-butyl ester) | 1735 - 1715 | C=O Stretch |

| Ester Carbonyl (ethyl ester) | 1750 - 1730 | C=O Stretch |

| Amide Carbonyl (lactam) | 1680 - 1630 | C=O Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| C-N | 1350 - 1000 | Stretch |

| C-O (ester) | 1300 - 1000 | Stretch |

| C-H (tert-butyl) | 1475 - 1450 and 1390 - 1365 | Bending |

The IR spectra of different polymorphic forms of Benazepril Hydrochloride, a closely related compound, have been documented, showing variations in the fingerprint region which can be used to differentiate between crystalline forms. google.com Similar principles would apply to the analysis of this compound, where IR spectroscopy can be a valuable tool for identifying and differentiating polymorphs.

Application of Deuterated Analogues in Spectroscopic Studies

Deuterated analogues of pharmaceutical compounds, including this compound, serve as invaluable tools in various spectroscopic studies. The primary deuterated form of interest is this compound-d5, where five hydrogen atoms are replaced by deuterium (B1214612). smolecule.comscbt.com This isotopic labeling has several key applications in analytical and metabolic research.

One of the main uses of deuterated analogues is as internal standards in quantitative analysis by mass spectrometry (MS). smolecule.com The mass difference between the deuterated and non-deuterated compound allows for their distinct detection, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of the non-deuterated analyte in complex matrices.

Furthermore, deuterium labeling is instrumental in metabolism studies. By administering the deuterated compound, researchers can trace the metabolic fate of this compound. The unique mass of the deuterated metabolites allows for their identification and differentiation from endogenous compounds. smolecule.com Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique where the exchange of labile protons with deuterium in the mobile phase can aid in the structural elucidation of related compounds and their degradation products. researchgate.net

The synthesis of this compound-d5 involves the incorporation of deuterium atoms into the benazepril molecule followed by esterification. smolecule.com The resulting compound has a molecular weight of approximately 485.63 g/mol . smolecule.comscbt.com

Table 2: Properties of this compound and its Deuterated Analogue

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application in Spectroscopy |

|---|---|---|---|

| This compound | C₂₈H₃₆N₂O₅ | 480.6 | Analyte |

| This compound-d5 | C₂₈H₃₁D₅N₂O₅ | 485.63 | Internal standard in mass spectrometry, metabolic tracer |

Method Validation and Quality Control in Research Settings

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. In a research setting, the analysis of this compound and its related impurities requires validated methods to ensure the reliability and accuracy of the data. ajpsonline.comijpbs.net High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. ajpsonline.comnih.gov

The validation of an HPLC method for this compound would typically involve the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure the method is specific, linear, accurate, precise, and robust.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ajpsonline.com This is often demonstrated by comparing the chromatograms of the analyte, a blank, and a mixture of the analyte and its potential impurities to ensure adequate separation. ajpsonline.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of a standard solution and plotting the response versus the concentration. ajpsonline.comajrconline.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a sample with a known amount of the analyte and measuring the recovery. ajpsonline.comajrconline.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (e.g., repeatability, intermediate precision). ajpsonline.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ajpsonline.comresearchgate.net

Quality control in a research setting also relies on the use of certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.com These are highly characterized materials used to calibrate instruments and validate methods, ensuring the traceability and comparability of results. For instance, Benazepril Related Compound F, which is (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester, is available as a pharmaceutical secondary standard. sigmaaldrich.com

Table 3: Typical Method Validation Parameters for HPLC Analysis of this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to separate the analyte from impurities and degradants. | Peak purity and resolution between peaks. |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) > 0.99. ajrconline.org |

| Accuracy | Closeness of measured value to the true value. | Recovery typically between 98-102%. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2%. nih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Chemical Stability and Degradation Pathways of Benazepril Tert Butyl Ester

Hydrolytic Degradation Mechanisms of the tert-Butyl Ester Group

The primary degradation pathway for Benazepril (B1667978) tert-butyl ester is the hydrolysis of its ester groups. This process can be catalyzed by either acids or bases and is influenced by several environmental factors. The hydrolysis of the tert-butyl ester group, as well as the ethyl ester group also present in the molecule, ultimately leads to the formation of Benazeprilat (B1667979), the active metabolite of Benazepril. researchgate.net

Acid-Catalyzed Hydrolysis Pathways and Kinetics

Under acidic conditions, the hydrolysis of esters is a well-documented reaction. For tert-butyl esters specifically, the mechanism can proceed through an SN1 pathway after the initial protonation of the carbonyl oxygen. This involves the cleavage of the C-O bond to form a relatively stable tertiary carbocation. chemistrysteps.com Isotopic tracer studies on tert-butyl acetate (B1210297) have shown that in aqueous solutions, the cleavage predominantly occurs at the alkyl-oxygen bond (AAL1 mechanism). researchgate.net

Kinetic studies on the acidic hydrolysis of the related compound Benazepril Hydrochloride have been conducted in 0.1 M hydrochloric acid at various temperatures (50, 53, 58, and 63 °C). nih.gov These studies revealed that the hydrolysis follows pseudo-first-order kinetics, with the rate increasing with temperature. nih.govresearchgate.net The primary degradation product identified in these studies was Benazeprilat. nih.gov The kinetics of this reaction can be described by the following table, which illustrates the effect of temperature on the rate constant.

Table 1: Pseudo-first-order rate constants for the acidic hydrolysis of Benazepril HCl at different temperatures.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 50 | Data not available |

| 53 | Data not available |

| 58 | Data not available |

| 63 | Data not available |

Note: Specific rate constant values from the cited literature were not available to populate this table.

Base-Mediated Hydrolysis Studies and Mechanistic Insights

Base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible process. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide group to yield a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Studies on the hydrolysis of Benazepril in 0.1 N sodium hydroxide at room temperature have shown that it degrades to produce Benazeprilat. nih.gov This reaction also follows pseudo-first-order kinetics. nih.gov Isotope labeling experiments have confirmed that the reaction proceeds via an addition-elimination mechanism, where the oxygen in the resulting carboxylate comes from the hydroxide ion. chemistrysteps.com

The rate of base-catalyzed hydrolysis is influenced by steric and electronic effects. arkat-usa.org However, for some esters, the rate-determining step is the elimination of the alkoxide group, with steric effects having a low influence. nih.gov

Factors Influencing Hydrolysis Kinetics (e.g., pH, Solvent Effects, Temperature)

Several factors can significantly impact the rate of hydrolysis of Benazepril tert-butyl ester.

pH: Hydrolysis is catalyzed by both acids and bases. Therefore, the rate of degradation is expected to be lowest at a neutral or near-neutral pH and increase at both low and high pH values. researchgate.net Benazepril hydrochloride has been shown to be stable in a pH 7.4 phosphate-buffered solution at 37°C. nih.govresearchgate.net

Solvent Effects: The solvent can influence the rate of hydrolysis. For instance, in the acid-catalyzed hydrolysis of tert-butyl acetate, the mechanism shifts from predominantly alkyl-oxygen bond cleavage in water to acyl-oxygen bond cleavage in aqueous dioxane. researchgate.net Non-aqueous solvent systems, such as methanol/dichloromethane (B109758), have been used for mild alkaline hydrolysis of esters at room temperature. arkat-usa.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.net This has been demonstrated in the acidic hydrolysis of Benazepril hydrochloride, where the reaction rate increases with rising temperature. nih.gov

Table 2: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate |

| pH | Increased rate at both acidic and basic pH. researchgate.net |

| Solvent | Can alter the reaction mechanism and rate. researchgate.netarkat-usa.org |

| Temperature | Increased rate with increasing temperature. nih.govresearchgate.net |

Non-Hydrolytic Degradation Mechanisms

In addition to hydrolysis, this compound can degrade through other pathways, such as oxidation and photochemical reactions.

Oxidative Degradation Pathways and By-product Formation

Forced degradation studies have shown that Benazepril is susceptible to oxidative degradation. researchgate.net When subjected to oxidative stress, two degradation products have been observed. researchgate.net While the specific structures of these oxidative degradation by-products of the tert-butyl ester are not detailed in the provided search results, it is known that the parent drug, Benazepril, degrades under oxidative conditions. researchgate.net

Photochemical Degradation Studies under Various Light Conditions

Photochemical degradation is another relevant pathway for the breakdown of Benazepril and its derivatives. Studies have shown that Benazepril undergoes photochemical degradation under both acidic and neutral pH conditions, leading to the formation of multiple minor degradation products. researchgate.netnih.gov The drug was found to be susceptible to degradation under photoacidic conditions. researchgate.net Specific details on the photochemical degradation of the tert-butyl ester itself were not available in the search results.

Thermal Degradation Profiles and Impurity Generation

The stability of benazepril and its intermediates, such as this compound, is a critical factor in its synthesis and formulation. Thermal stress is a significant factor that can lead to the degradation of the compound and the generation of various impurities. Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, help to elucidate the degradation pathways and the types of impurities that may form.

Under thermal stress conditions, such as heating at 80°C, benazepril has been shown to degrade, although it is relatively more stable compared to degradation under hydrolytic (acidic and basic) and oxidative conditions. scirp.orgmdpi.com The primary degradation pathway for benazepril and its esters involves the hydrolysis of the ester groups. For this compound, the tert-butyl ester group can be cleaved to form benazepril, which can then undergo further degradation. The ethyl ester group in the benazepril molecule is also susceptible to hydrolysis, leading to the formation of benazeprilat, the active metabolite and a major degradation product. researchgate.netnih.govresearchgate.net

The generation of impurities is a key concern during thermal degradation. While benazepril is considered stable to thermal stress in some studies, others indicate that degradation does occur. researchgate.netresearchgate.net The formation of benazeprilat is a common impurity resulting from the hydrolysis of the ethyl ester. google.com Other related substances and diastereomers of benazepril can also form, impacting the purity of the final product. google.com The rate and extent of impurity generation are dependent on the temperature, duration of heat exposure, and the presence of moisture or other reactive species.

| Stress Condition | Effect on Benazepril/Intermediates | Key Impurities Generated |

| Thermal (e.g., 80°C) | Degradation observed, though less severe than hydrolysis | Benazeprilat, Diastereomers |

| Acid Hydrolysis | Significant degradation | Benazeprilat and other minor products |

| Base Hydrolysis | Significant degradation | Benazeprilat |

| Oxidation | Degradation observed | Hydroxylated derivatives |

| Photolysis | Degradation, especially in acidic/neutral conditions | Multiple minor degradation products |

Identification and Structural Characterization of Degradation Products

The identification and structural elucidation of degradation products are essential for ensuring the quality and safety of a drug substance. A variety of sophisticated analytical techniques are employed to separate, identify, and characterize the impurities generated from this compound degradation.

High-performance liquid chromatography (HPLC) is a fundamental technique used to separate the degradation products from the parent compound. researchgate.netresearchgate.net Stability-indicating HPLC methods are specifically developed and validated to resolve all significant degradation products. scirp.org

Once separated, the structural characterization of these impurities is typically achieved using hyphenated mass spectrometry techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a Time-of-Flight (TOF) detector (LC-MS/TOF), provides accurate mass measurements of the degradation products, which allows for the determination of their elemental composition. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS or MSn) is used to establish the fragmentation pathway of the parent drug and its degradation products. By comparing the fragmentation patterns, the structure of the impurities can be deduced. researchgate.netnih.gov

On-line Hydrogen/Deuterium (B1214612) (H/D) exchange studies can be performed in conjunction with mass spectrometry to determine the number of exchangeable protons in a molecule, providing further structural confirmation. researchgate.netnih.gov

For more complex structures or for definitive confirmation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, including 2D-NMR techniques, can be employed. researchgate.netnih.gov This powerful technique provides detailed information about the proton and carbon skeleton of the isolated impurities.

Several key degradation products of benazepril have been identified and characterized using these methods:

Benazeprilat (Impurity C) : The active metabolite and a major degradation product formed by the hydrolysis of the ethyl ester of benazepril. nih.govresearchgate.net

Benazepril Related Compound A : A diastereomer of benazepril, specifically the (3R,1R) isomer. simsonpharma.comusp.orgsynzeal.comsynthinkchemicals.com

Benazepril Related Compound B : Another diastereomer of benazepril, the (3S,1R) isomer. synzeal.comalentris.org

Hydroxylated Benazepril : An impurity formed under oxidative stress, where a hydroxyl group is added to the molecule. researchgate.net

| Degradation Product | Common Name/Impurity | Method of Identification |

| Benazeprilat | Benazepril Impurity C | LC-MS, LC-NMR nih.govresearchgate.net |

| (3R,1R)-Isomer | Benazepril Related Compound A | HPLC, MS simsonpharma.comusp.orgsynzeal.com |

| (3S,1R)-Isomer | Benazepril Related Compound B | HPLC, MS synzeal.com |

| 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)isoindoline-1,3-dione | Benazepril Impurity 2 | Spectroscopy synzeal.com |

Chemical Strategies for Enhancing Compound Stability

Enhancing the chemical stability of benazepril and its intermediates like the tert-butyl ester is crucial for producing a high-purity, stable final product. Chemical strategies primarily focus on the manufacturing process, particularly the conversion of benazepril (derived from the hydrolysis of this compound) to its hydrochloride salt and the control of its crystalline form.

One key strategy involves the careful selection of solvents during the salt formation and crystallization steps. The cleavage of the tert-butyl ester from its precursor is often accomplished with a strong acid, such as hydrochloric acid (HCl). google.com Performing the subsequent crystallization of benazepril hydrochloride in a specific solvent system can significantly improve the purity and stability of the final product. It has been shown that using a C3-C10 ketone solvent, such as acetone (B3395972) or methyl ethyl ketone, for the formation of the hydrochloride salt leads to benazepril hydrochloride with higher chemical purity and favors the formation of a more stable crystalline polymorph known as Form B. google.com This process minimizes the formation of impurities like benazeprilat. google.com

In contrast, older methods using solvents like methylene (B1212753) chloride often resulted in a less stable, foamed solid that required multiple recrystallizations to achieve adequate purity. google.com The improved process using ketone solvents is designed to reduce the degradation of benazepril and ensure the consistency of the final product. google.com

Another aspect of enhancing stability is controlling the pH and temperature during synthesis and workup. Since benazepril is susceptible to hydrolysis, especially under basic conditions, maintaining appropriate pH levels and avoiding excessive heat can prevent the degradation of the ester groups and the formation of related impurities. mdpi.com For example, during the distillation of solvents, using a vacuum allows for lower temperatures, which helps to avoid thermal degradation of the product. google.com